Cas no 1105248-81-4 (N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide)

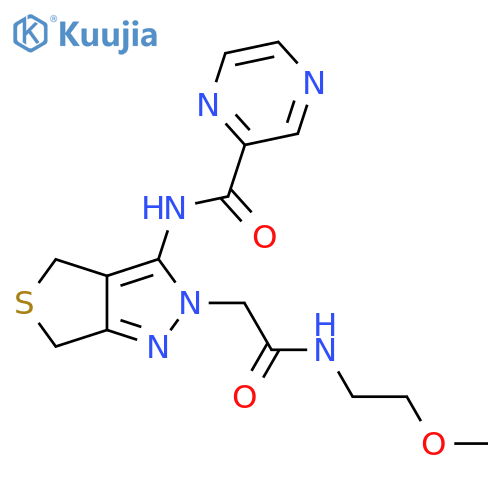

1105248-81-4 structure

商品名:N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide

N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide

- F5486-0214

- N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

- VU0644623-1

- AKOS024510374

- N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide

- N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide

- 1105248-81-4

-

- インチ: 1S/C15H18N6O3S/c1-24-5-4-18-13(22)7-21-14(10-8-25-9-12(10)20-21)19-15(23)11-6-16-2-3-17-11/h2-3,6H,4-5,7-9H2,1H3,(H,18,22)(H,19,23)

- InChIKey: GYCMNLFLJLRSEU-UHFFFAOYSA-N

- ほほえんだ: S1CC2C(C1)=C(NC(C1C=NC=CN=1)=O)N(CC(NCCOC)=O)N=2

計算された属性

- せいみつぶんしりょう: 362.11610963g/mol

- どういたいしつりょう: 362.11610963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 136Ų

- 疎水性パラメータ計算基準値(XlogP): -1.1

N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5486-0214-20μmol |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-2mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-30mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-20mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-2μmol |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-3mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-15mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-25mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-10μmol |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5486-0214-1mg |

N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide |

1105248-81-4 | 1mg |

$54.0 | 2023-09-10 |

N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1105248-81-4 (N-(2-{(2-methoxyethyl)carbamoylmethyl}-2H,4H,6H-thieno3,4-cpyrazol-3-yl)pyrazine-2-carboxamide) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量